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Compound of Interest

Compound Name: Sequosempervirin D

Cat. No.: B602808 Get Quote

Please Note: Initial searches for "Sequosempervirin D" did not yield any publicly available

spectroscopic data. Therefore, this guide utilizes Carvacrol, a well-characterized natural

product, as a representative example to demonstrate the presentation of spectroscopic data

and experimental workflows.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a comprehensive overview of the spectroscopic data for Carvacrol.

The document focuses on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass

Spectrometry (HR-MS) data, presented in a clear, tabular format for ease of comparison.

Detailed experimental protocols and a workflow diagram are also included to facilitate

understanding and replication.

High-Resolution Mass Spectrometry (HR-MS) Data
HR-MS analysis provides the accurate mass of a molecule, which is crucial for determining its

elemental composition.

Table 1: HR-MS Data for Carvacrol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b602808?utm_src=pdf-interest
https://www.benchchem.com/product/b602808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₁₀H₁₄O

Exact Mass (Computed) 150.1045 g/mol

Ionization Mode Electrospray Ionization (ESI)

Observed Ion [M+H]⁺ or [M-H]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule

by providing information about the chemical environment of individual atoms. The following

tables summarize the ¹H and ¹³C NMR data for Carvacrol.

Table 2: ¹H NMR Spectroscopic Data for Carvacrol (Solvent: CDCl₃)

Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

1-OH ~4.8 s 1H -

3 6.75 d 1H 7.5

4 7.08 d 1H 7.5

6 6.65 s 1H -

7 2.25 s 3H -

8 3.15 sept 1H 6.9

9, 10 1.22 d 6H 6.9

Table 3: ¹³C NMR Spectroscopic Data for Carvacrol (Solvent: CDCl₃)
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Position Chemical Shift (δ, ppm)

1 153.3

2 120.9

3 131.1

4 113.1

5 148.5

6 118.8

7 15.4

8 33.7

9, 10 24.0

Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following

are representative protocols for the acquisition of NMR and HR-MS data for a natural product

like Carvacrol.

3.1. NMR Spectroscopy

A sample of the purified natural product (typically 1-10 mg) is dissolved in a deuterated solvent

(e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR

(such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer

(e.g., 400-600 MHz).

¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single

lines for each carbon atom. A larger number of scans is usually required due to the lower

natural abundance of the ¹³C isotope.
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2D NMR: These experiments are crucial for establishing the connectivity between atoms in

the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is essential for assembling the

carbon skeleton.

3.2. High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis is performed using a mass spectrometer capable of high resolution and mass

accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample is introduced into

the mass spectrometer, typically after separation by liquid chromatography (LC-HRMS).

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Chromatography: If coupled with LC, the sample is injected onto an appropriate column

(e.g., C18) and eluted with a gradient of solvents (e.g., water and acetonitrile with a small

amount of formic acid) to separate the components of the mixture.

Mass Analysis: The eluent from the LC is directed to the mass spectrometer. Electrospray

ionization (ESI) is a common soft ionization technique used for natural products. The

instrument is calibrated to ensure high mass accuracy, and the data is acquired in either

positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated

molecule [M-H]⁻. The resulting accurate mass measurement is used to calculate the

elemental composition of the molecule.

Workflow for Spectroscopic Analysis of Natural
Products
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product using spectroscopic techniques.
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Natural Product Spectroscopic Analysis Workflow
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To cite this document: BenchChem. [Spectroscopic Data and Analysis of Carvacrol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602808#spectroscopic-data-nmr-hr-ms-for-
sequosempervirin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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